7-Bromo-2-chloromethylimidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridine analogues are recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo[1,2-a]pyridines .Molecular Structure Analysis
The molecular formula of 7-Bromo-2-chloromethylimidazo[1,2-a]pyridine is C8H6BrClN2. Its molecular weight is 245.5 g/mol.Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of the hydrogen atom at the С-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It should be stored in a refrigerator .Scientific Research Applications
Corrosion Inhibition
7-Bromo-2-chloromethylimidazo[1,2-a]pyridine derivatives have shown significant effectiveness as corrosion inhibitors. In one study, imidazo[4,5-b] pyridine derivatives were tested for their inhibitory performance against mild steel corrosion in acidic environments. These compounds exhibited high inhibition performance, with percentages reaching up to 90%, suggesting their potential application in industrial corrosion protection (Saady et al., 2021).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of imidazo[1,2-a]pyridine derivatives, including this compound, have been a subject of research. These compounds are used in various synthetic pathways due to their unique reactivity. For instance, research on the halogenation of imidazo[4,5-c]pyridinones and the reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles provide insights into the chemical properties and potential applications of these compounds in synthetic chemistry (Yutilov & Svertilova, 1994); (Jones et al., 1981).
Fluorescent Compounds for Biological Studies
This compound derivatives have also been developed as fluorescent compounds. For example, 7-Phenylethynylimidazo[4,5-b]pyridine and its riboside, structurally similar compounds, were synthesized as fluorescent carbon-substituted cytokinin analogs. These compounds showed enhanced fluorescence intensity in aqueous alkaline solutions and strong cytokinin activity, indicating their potential application in biological studies and plant sciences (Nishikawa et al., 2000).
Medicinal Chemistry
Imidazo[1,2-a]pyridine scaffolds, including derivatives of this compound, have been extensively studied in medicinal chemistry for their therapeutic properties. They have applications in developing compounds with anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This versatile scaffold is present in various marketed pharmaceuticals and continues to be explored for novel therapeutic agents (Deep et al., 2016).
Mechanism of Action
are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against MDR-TB and XDR-TB , suggesting potential for future research and development in the field of antituberculosis agents. The World Health Organization has taken the initiative to develop new TB drugs , and imidazo[1,2-a]pyridine analogues could play a significant role in this endeavor.
Properties
IUPAC Name |
7-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUSHKLKIHWGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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